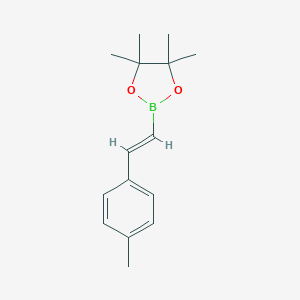

4-Methyl-beta-styrylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

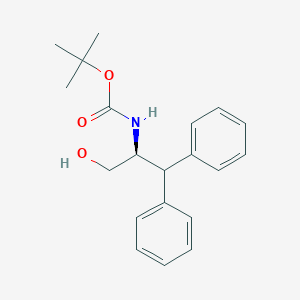

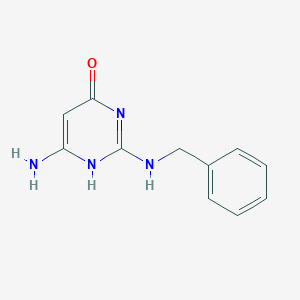

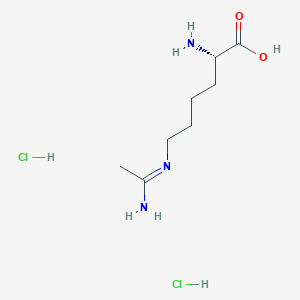

4-Methyl-beta-styrylboronic acid pinacol ester is a chemical compound with the molecular formula C15H21BO2 . It is a highly valuable building block in organic synthesis . The compound is often used in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling .

Molecular Structure Analysis

The molecular structure of 4-Methyl-beta-styrylboronic acid pinacol ester is represented by the SMILES notation: B1(OC(C(O1)©C)©C)C=CC2=CC=C(C=C2)C . The InChI Key for this compound is HHBWKASJNTZJLB-ZHACJKMWSA-N .Chemical Reactions Analysis

The most important application of 4-Methyl-beta-styrylboronic acid pinacol ester is the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis

The molecular weight of 4-Methyl-beta-styrylboronic acid pinacol ester is 244.141 g/mol . The compound has a CAS number of 149777-84-4 .Relevant Papers The paper “Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes” provides valuable information about the synthesis and application of 4-Methyl-beta-styrylboronic acid pinacol ester .

科学的研究の応用

Biopolymer Synthesis and Modification

The modification of biopolymers through chemical processes opens up pathways to create ethers and esters with tailored properties. For instance, xylan derivatives, through their esterification with different acids, demonstrate the potential for drug delivery applications due to their ability to form nanoparticles. Such modifications enhance the biopolymer's functional groups, substitution degrees, and patterns, affecting their physical and chemical properties significantly (Petzold-Welcke et al., 2014).

Biotechnological Production of Chemicals

Lactic acid, a key hydroxycarboxylic acid derived from biomass, serves as a precursor for various chemicals, including esters, through biotechnological routes. These processes emphasize the shift towards green chemistry, utilizing renewable resources to produce potentially valuable chemicals such as pyruvic acid, acrylic acid, and lactate esters. This approach not only demonstrates the versatility of lactic acid in chemical synthesis but also highlights the eco-friendly alternatives to traditional chemical routes (Gao, Ma, & Xu, 2011).

Synthesis of Novel Compounds

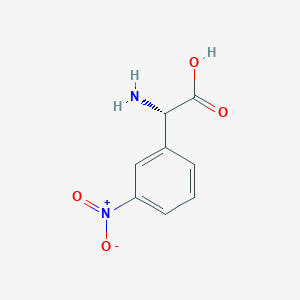

The exploration of plant stress hormones, such as Jasmonic acid and its derivatives, in medicinal chemistry reveals their potential as small molecules for drug and nutraceutical applications. The synthesis and biological activities of these compounds underline the ongoing research interest in developing new therapeutics. Such studies not only provide a deeper understanding of these natural compounds but also open up new avenues for drug discovery (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-2-(4-methylphenyl)ethenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO2/c1-12-6-8-13(9-7-12)10-11-16-17-14(2,3)15(4,5)18-16/h6-11H,1-5H3/b11-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBWKASJNTZJLB-ZHACJKMWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-beta-styrylboronic acid pinacol ester | |

CAS RN |

149777-84-4 |

Source

|

| Record name | 4,4,5,5-Tetramethyl-2-[(1E)-2-(4-methylphenyl)ethenyl]-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149777-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

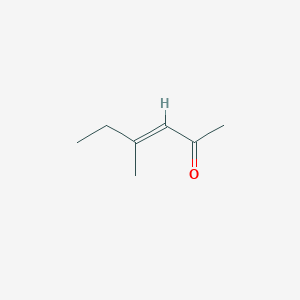

![1-[(2S,3R)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B116147.png)

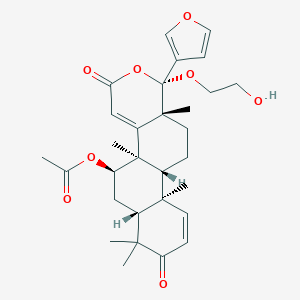

![Cyclopropanecarboxaldehyde, 1-(hydroxymethyl)-2-(1-propenyl)-, [1R-[1alpha,2alpha(E)]]-(9CI)](/img/structure/B116166.png)